molecular formula C18H27BrO2 B3057262 Benzyl 11-bromoundecanoate CAS No. 78277-30-2

Benzyl 11-bromoundecanoate

Cat. No. B3057262
CAS RN: 78277-30-2
M. Wt: 355.3 g/mol
InChI Key: RPDCWDNMLCPTNG-UHFFFAOYSA-N
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Description

Benzyl 11-bromoundecanoate is a chemical compound with the linear formula C18H27BrO2 . It has a molecular weight of 355.319 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Benzyl 11-bromoundecanoate involves several steps . Initially, 11-bromo undecanoic acid is converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines (hexyl, dodecyl, octadecyl, dioctyl, and dicyclohexyl amine). The prepared secondary amine monoesters, tertiary amine mono, and diesters are then converted into monoesterquats and diesterquats by reacting with methyl iodide. The resultant esterquats are converted into betaines by a saponification reaction using LiOH.H2O in water and tetrahydrofuran .


Molecular Structure Analysis

Benzyl 11-bromoundecanoate contains a total of 48 bonds; 21 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzyl 11-bromoundecanoate have been described in the Synthesis Analysis section. The synthesized compounds were studied for their antimicrobial activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 11-bromoundecanoic acid : This compound is synthesized using 10-undecanoic acid and hydrobromic acid, with the solvent being a mix of benzene and toluene. The process highlights the importance of factors like reaction temperature and ripening time, achieving a yield of up to 91% (Yun Shao-jun, 2007).
  • Synthesis in Nylon-11 Production : Another study underscores its role as an intermediate product in the synthesis of nylon-11, emphasizing optimal reaction conditions for the bromination reaction, resulting in a yield of 92% (Cui Jian, 2002).

Surface Studies and Material Science

  • Packing on Graphite : Research using scanning tunneling microscopy examined the packing of 11-bromoundecanoic acid on graphite, revealing different packing structures due to its molecular conformation, highlighting an odd-even length effect (H. Fang, L. Giancarlo, G. Flynn, 1998).

Medical and Biological Applications

  • Antimicrobial and Anti-Biofilm Activity : A study demonstrated the synthesis of novel betaines from 11-bromo undecanoic acid, which showed significant antimicrobial and anti-biofilm activity against various pathogenic strains (Sathyam Reddy Yasa et al., 2017).
  • Synthesis of N-Oxide Esters : Another research focused on the synthesis of N-oxide esters from 11-bromoundecanoic acid, revealing their potential in antimicrobial and biofilm inhibitory activities, particularly against gram-positive bacterial strains (Sathyam Reddy Yasa et al., 2017).

Industrial Applications

  • Corrosion Inhibitor in Carbon Steel : A study showcased the development of a novel corrosion inhibitor using Methyl 11-bromoundecanoate for the protection of carbon steel in acidic environments, demonstrating high inhibition efficiency (D. S. Chauhan et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

benzyl 11-bromoundecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO2/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCWDNMLCPTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302484
Record name benzyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 11-bromoundecanoate

CAS RN

78277-30-2
Record name NSC151231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151231
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 11-bromoundecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL 11-BROMOUNDECANOATE
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Synthesis routes and methods

Procedure details

This compound was prepared from 11-bromoundecanoic acid (2.65 g; 10.0 mmol), benzyl alcohol (1.62 g; 15.0 mmol), and p-toluenesulphonic acid (50 mg) in toluene (100 mL) using Procedure B. 3.62 g product was obtained, which was used in 13b without further purification.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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